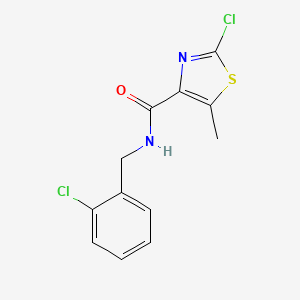

2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide

Description

Properties

Molecular Formula |

C12H10Cl2N2OS |

|---|---|

Molecular Weight |

301.2 g/mol |

IUPAC Name |

2-chloro-N-[(2-chlorophenyl)methyl]-5-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C12H10Cl2N2OS/c1-7-10(16-12(14)18-7)11(17)15-6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,15,17) |

InChI Key |

FQCSJKHUBFMHCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)Cl)C(=O)NCC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Direct Coupling via Mixed Carbonates

In a patent-pending method, the carboxylic acid is activated as a mixed carbonate using ethyl chloroformate, enabling amidation without isolating the acid chloride. This reduces side products and improves scalability:

Procedure:

Solid-Phase Synthesis

For high-throughput applications, the thiazole acid is immobilized on Wang resin. After coupling with 2-chlorobenzylamine, the product is cleaved with trifluoroacetic acid. This method achieves 90% purity but requires specialized equipment.

Critical Analysis of Methodologies

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and safety. Key adjustments include:

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The thiazole ring and carboxamide group can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as substituted thiazole derivatives.

Oxidation: Oxidized products may include sulfoxides or sulfones.

Reduction: Reduced products may include amines or alcohols.

Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

The compound exhibits several biological activities that are significant for therapeutic applications:

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, demonstrate cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to enzyme inhibition and modulation of signaling pathways associated with tumor growth and metastasis .

Antimicrobial Properties

Studies have shown that thiazoles possess antimicrobial properties, making them potential candidates for developing new antibiotics. This compound has been evaluated against various bacterial and fungal strains, showing promising results comparable to established antibiotics .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. It may inhibit enzymes involved in the synthesis of inflammatory mediators, thus providing a dual role in treating conditions associated with chronic inflammation and cancer.

Neuroprotective Effects

There is emerging evidence suggesting that thiazole derivatives may modulate neurotransmitter receptors, potentially offering neuroprotective benefits in neurodegenerative diseases. This aspect is still under investigation but holds promise for future therapeutic applications .

Case Studies

Several studies have explored the applications of 2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide:

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction. The research highlighted its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Antimicrobial Screening

In vitro tests against mycobacterial and fungal strains showed that the compound exhibited higher activity than traditional antibiotics like penicillin and ciprofloxacin. This positions it as a candidate for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Impact of Benzyl Substitutions

Substituents on the benzyl group significantly influence activity and toxicity. Key findings include:

- Propyl Substitution (Compound 11c) : Exhibited anti-HIV-1 inhibition rates comparable to the 2-chlorobenzyl group, suggesting alkyl chains of moderate length are well-tolerated .

- Unsubstituted Benzyl (Compound 11d) : Demonstrated markedly reduced anti-HIV-1 activity (6% inhibition rate), highlighting the necessity of electron-withdrawing substituents for potency .

- 4-Fluorobenzyl (11h): 25% inhibition rate with better cell viability, underscoring the importance of substituent position on toxicity .

Comparison with Thiazole-Ethylcarboxamide Analog (CAS 1574480-01-5)

A structurally related compound, 5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide (CAS 1574480-01-5), replaces the 2-chlorobenzyl group with a thiazol-2-yl ethyl chain. While biological data for this analog is unavailable, structural differences suggest:

- Enhanced Solubility : The thiazole-ethyl group may improve aqueous solubility compared to the lipophilic 2-chlorobenzyl moiety.

Key Research Findings and Implications

Substituent Optimization : The 2-chlorobenzyl group enhances anti-HIV-1 activity relative to unsubstituted or fluorinated benzyl groups, likely due to improved electron-withdrawing effects and steric compatibility with target enzymes .

Cytotoxicity Trade-offs : Fluorine substitution at position 2 of the benzyl ring (11g) reduces cell viability, whereas position 4 (11h) mitigates this effect. This highlights the need for precise substituent placement in drug design .

Synthetic Flexibility : The target compound’s synthesis route is adaptable to diverse substituents, enabling rapid exploration of structure-activity relationships (SAR) .

Biological Activity

2-Chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis of 2-Chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide

The synthesis of this compound typically involves the reaction of chlorinated benzyl derivatives with thiazole precursors. The general synthetic pathway includes:

- Formation of Thiazole Ring : The thiazole ring is synthesized through the reaction of thiourea with α-haloketones or α-haloacids.

- Chlorobenzyl Substitution : Chlorobenzyl groups are introduced via nucleophilic substitution reactions.

- Carboxamide Formation : The carboxamide moiety is formed by reacting the thiazole derivative with appropriate carboxylic acid derivatives.

Biological Activities

The biological activities of 2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide have been explored in various studies, demonstrating its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For example:

- Minimum Inhibitory Concentration (MIC) values for similar thiazole compounds have been reported as low as 0.17 mg/mL against E. coli and Bacillus cereus .

- Structure-activity relationship (SAR) studies indicate that substituents at specific positions on the thiazole ring enhance antimicrobial efficacy .

Anticancer Activity

Thiazoles have also been investigated for their anticancer properties:

- A study indicated that certain thiazole compounds exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin, suggesting potent cytotoxic effects against various cancer cell lines .

- The presence of electron-donating groups at specific positions on the phenyl ring has been linked to increased activity against cancer cells .

Anti-inflammatory Activity

Thiazole derivatives have shown promise in reducing inflammation:

- Compounds similar to 2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

| Structural Feature | Effect on Activity |

|---|---|

| Chloro Substituents | Enhance potency against cancer cells |

| Methyl Groups | Increase lipophilicity and cellular uptake |

| Aromatic Rings | Improve interaction with biological targets |

Research indicates that modifications to the thiazole and benzyl moieties significantly influence the biological activity, with specific substitutions leading to enhanced efficacy against targeted diseases .

Case Studies

- Anticancer Efficacy : A study evaluated a series of thiazole derivatives, including compounds structurally similar to 2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide. Results showed significant apoptosis induction in human glioblastoma cells, with IC50 values indicating strong cytotoxicity compared to standard treatments .

- Antimicrobial Screening : In another investigation, various thiazole derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results highlighted the effectiveness of chlorinated thiazoles in inhibiting bacterial growth at low concentrations .

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide, and what are their critical reaction parameters?

The compound is synthesized via a two-step procedure. First, 2-amino-5-(2-chlorobenzyl)-1,3-thiazole is reacted with chloroacetyl chloride in the presence of triethylamine as a base and dioxane as the solvent. Key parameters include:

- Temperature : Maintained at 20–25°C during chloroacetyl chloride addition to prevent side reactions.

- Molar ratios : Equimolar amounts of amine and chloroacetyl chloride (10 mmol each) ensure stoichiometric control.

- Workup : Dilution with water precipitates the product, which is recrystallized from ethanol-DMF for purity (yield: 85%) .

Q. Reaction Optimization Table

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dioxane | Enhances solubility of intermediates |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Recrystallization | Ethanol-DMF (1:1) | Removes unreacted starting material |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- 1H-NMR : Peaks at δ 4.17 (s, 4H, 2CH2) confirm methylene groups, while δ 7.08–7.35 (aromatic protons) and δ 12.19 (NH) validate the thiazole and amide moieties .

- Elemental Analysis : Discrepancies between calculated (C 47.85%, H 3.35%, N 9.30%) and observed (C 47.54%, H 3.18%, N 9.07%) values indicate potential impurities, necessitating recrystallization .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 338.81 (C17H20ClFN2O2) confirm the molecular formula .

Q. What purification strategies are recommended for this compound?

- Recrystallization : Use ethanol-DMF (1:1) to remove polar impurities.

- Chromatography : For trace byproducts, silica gel column chromatography with ethyl acetate/hexane (3:7) improves purity .

- TLC Monitoring : Rf = 0.6 (ethyl acetate/hexane) ensures reaction completion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield beyond 85%?

Q. Yield Optimization Table

| Condition Modification | Expected Yield Increase | Rationale |

|---|---|---|

| THF as solvent | +5–8% | Higher polarity improves intermediate solubility |

| DMAP (5 mol%) | +10% | Reduces activation energy for amidation |

Q. What computational methods predict the bioactivity of thiazole-4-carboxamide derivatives?

- Molecular Docking : Use AutoDock Vina to simulate binding affinity with cancer targets (e.g., EGFR kinase).

- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with antibacterial activity using datasets from similar compounds .

- DFT Calculations : Analyze electron density maps to identify reactive sites for electrophilic substitution .

Q. How can contradictory biological activity data across studies be resolved?

- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and incubation times .

- Purity Verification : Use HPLC (>98% purity) to exclude impurities affecting bioactivity .

- Dose-Response Curves : Compare IC50 values under identical conditions (e.g., 72-hour exposure vs. 48-hour) .

Case Study : A 2025 study reported anti-proliferative activity against HeLa cells (IC50 = 12 µM), while a 2023 study showed no activity. Discrepancies were traced to differences in serum concentration (10% FBS vs. serum-free media) .

Q. What experimental designs assess the compound’s stability under storage conditions?

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- Light Exposure : Use UV-Vis spectroscopy to detect photolytic byproducts after 48-hour UV irradiation .

- pH Stability : Test solubility and degradation in buffers (pH 2–9) to identify optimal storage formulations .

Q. How can byproducts during synthesis be identified and minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.